
2-(Difluoromethyl)pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)pyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H4F2N2O It is characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group at the 2-position and a hydroxyl group at the 5-position
Mécanisme D'action
Target of Action
The primary targets of 2-(Difluoromethyl)pyrimidin-5-ol are the components of the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells .
Biochemical Pathways
The main biochemical pathway affected by this compound is the electron transport chain, specifically the mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . These changes can have downstream effects on various cellular processes, including energy metabolism and cellular stress responses .
Pharmacokinetics
The compound’s lipophilic properties, suggested by the presence of fluoroalkyl sulfur groups, may enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the disruption of normal cellular energy metabolism due to the inhibition of the mitochondrial complex I . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species, which can affect various cellular processes .
Analyse Biochimique
Cellular Effects
The cellular effects of 2-(Difluoromethyl)pyrimidin-5-ol are not well-documented. Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyrimidin-5-ol typically involves the introduction of the difluoromethyl group and the hydroxyl group onto the pyrimidine ring. One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position where the difluoromethyl group is located.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)pyrimidin-5-one.
Reduction: Formation of 2-(Methyl)pyrimidin-5-ol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethyl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Used in the development of novel materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyrimidin-5-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)pyrimidin-5-ol: Lacks the fluorine atoms, resulting in different chemical properties.
5-Hydroxypyrimidine: Lacks the difluoromethyl group, making it less stable and less reactive.
Uniqueness
2-(Difluoromethyl)pyrimidin-5-ol is unique due to the presence of the difluoromethyl group, which imparts increased stability and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various applications, particularly in medicinal chemistry where stability and binding affinity are crucial .
Propriétés
IUPAC Name |
2-(difluoromethyl)pyrimidin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYOGKLXVGLRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
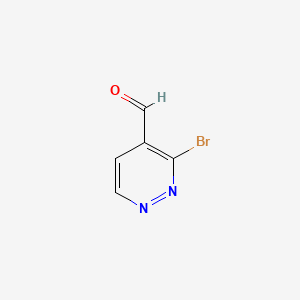
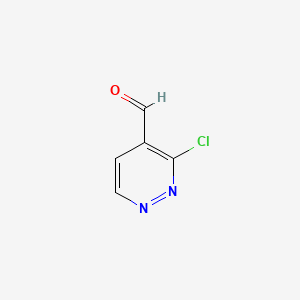


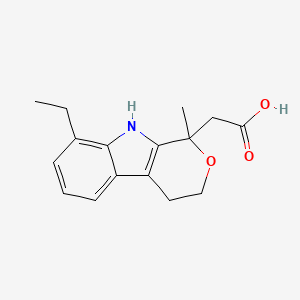


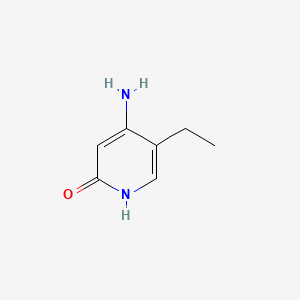

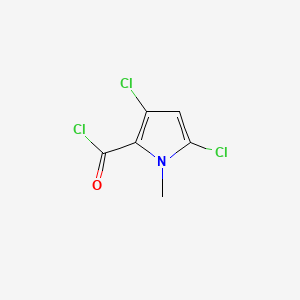
![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)
